

An In-depth Technical Guide to the Synthesis of Feprosidnine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Feprosidnine**

Cat. No.: **B1202311**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Feprosidnine, also known as Sydnophen, is a psychostimulant drug that was developed in the Soviet Union. It belongs to the class of mesoionic sydnone imines and is structurally related to mesocarb. This technical guide provides a detailed overview of the core synthesis pathway of **Feprosidnine**, including experimental protocols, quantitative data, and a visual representation of the synthetic route.

Feprosidnine Synthesis Pathway

The synthesis of **Feprosidnine** is a multi-step process that begins with the formation of an α -aminonitrile intermediate, followed by nitrosation and cyclization to yield the final sydnone imine structure. The overall pathway can be summarized in three main stages:

Step 1: Synthesis of Glycolonitrile

The initial step involves the synthesis of glycolonitrile. One common method is the reaction of acetone cyanohydrin with a 40% formaldehyde solution. This reaction is base-catalyzed and results in the formation of glycolonitrile and acetone as a by-product.[\[1\]](#)

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

The second step is the formation of the key intermediate, N-(1-phenyl-2-propylamine)-acetonitrile. This is achieved through the reaction of glycolonitrile with amphetamine.[\[1\]](#) This

reaction is a type of Strecker synthesis, a well-established method for the preparation of α -aminonitriles from an aldehyde (or a source like glycolonitrile which can be considered a formaldehyde equivalent), an amine, and a cyanide source. The reaction between amphetamine, formaldehyde, and a cyanide source leads to the formation of the α -aminonitrile.

Step 3: Nitrosylation and Cyclization to **Feprosidnine**

The final step in the synthesis of **Feprosidnine** involves the nitrosylation of the secondary amine of N-(1-phenyl-2-propylamine)-acetonitrile, followed by an acid-catalyzed cyclization of the resulting N-nitroso compound to form the sydnone imine ring. The nitrosylation is typically carried out using nitrous acid, which can be generated *in situ* from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid.^[1] This cyclization is a characteristic reaction for the formation of sydnone imines from N-substituted α -aminonitriles.^[2]

Experimental Protocols

Step 1: Synthesis of Glycolonitrile

Due to the hazardous nature of the reagents, this procedure should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A detailed experimental protocol for the synthesis of glycolonitrile from formaldehyde and potassium cyanide is as follows:

- In a reaction vessel, a solution of potassium cyanide in water is prepared.
- A solution of 37% formaldehyde in water is slowly added to the potassium cyanide solution while maintaining a low temperature (below 10 °C) with stirring.
- After the addition is complete, the reaction is allowed to stand for a short period.
- Dilute sulfuric acid is then added slowly while keeping the temperature low, leading to the precipitation of potassium sulfate.
- The pH of the solution is carefully adjusted to approximately 3.0 using a potassium hydroxide solution.

- The glycolonitrile product is extracted from the aqueous solution using a continuous ether extractor.
- The ether extract is dried over anhydrous calcium sulfate, and the ether is removed by distillation.
- The resulting crude glycolonitrile is purified by vacuum distillation.

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

This procedure involves amphetamine, a controlled substance, and should only be conducted in a licensed facility with the appropriate legal permissions.

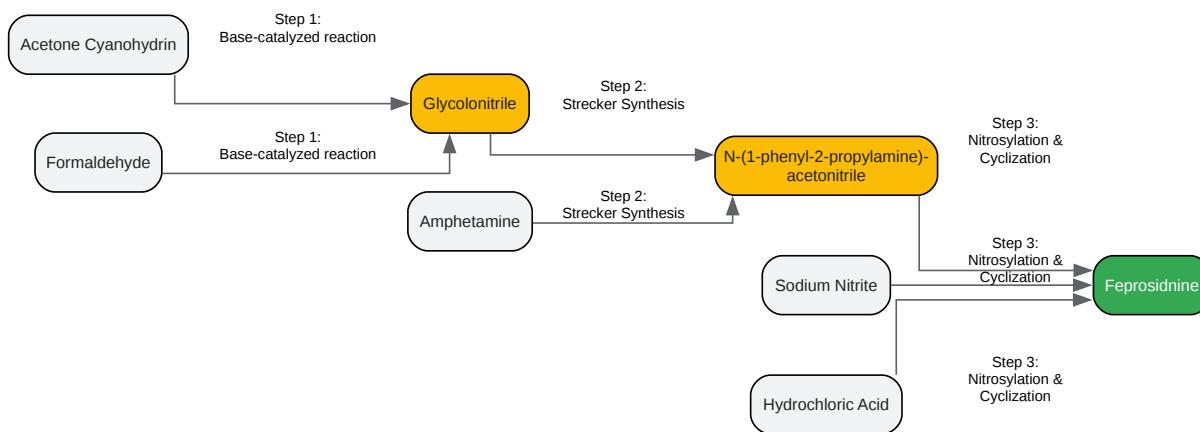
A general procedure for the Strecker-type synthesis of N-(1-phenyl-2-propylamine)-acetonitrile is as follows:

- To a solution of amphetamine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent), an aqueous solution of formaldehyde (e.g., 37% formalin) is added.
- A solution of a cyanide salt (e.g., potassium cyanide or sodium cyanide) in water is then added dropwise to the reaction mixture while maintaining a controlled temperature (typically at or below room temperature).
- The reaction mixture is stirred for a specified period to allow for the formation of the α -aminonitrile.
- Upon completion of the reaction, the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
- The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- The solvent is removed under reduced pressure to yield the crude N-(1-phenyl-2-propylamine)-acetonitrile, which can be further purified by methods such as column chromatography or distillation if necessary.

Step 3: Nitrosylation and Cyclization to **Feprosidnine**

This procedure involves the formation of a nitroso compound and should be handled with care due to the potential for mutagenicity.

The final conversion of N-(1-phenyl-2-propylamine)-acetonitrile to **Feprosidnine** is carried out as follows:


- The N-(1-phenyl-2-propylamine)-acetonitrile is dissolved in a suitable solvent, typically an aqueous acidic solution (e.g., dilute hydrochloric acid).
- The solution is cooled to a low temperature (e.g., 0-5 °C) in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise to the stirred solution of the aminonitrile. The nitrous acid generated *in situ* reacts with the secondary amine to form the N-nitroso intermediate.
- After the addition of sodium nitrite is complete, the reaction mixture is stirred at a low temperature for a period to ensure complete nitrosation.
- The reaction mixture is then carefully neutralized or made slightly basic to facilitate the cyclization of the N-nitroso intermediate to the sydnone imine ring.
- The **Feprosidnine** product precipitates from the solution and is collected by filtration.
- The collected solid is washed with cold water and dried to afford the final product. The reported yield for this step is 51.5% based on the initial amount of the amine intermediate.[\[1\]](#)

Quantitative Data

Step	Reactants	Product	Yield (%)
1	Acetone cyanohydrin, Formaldehyde	Glycolonitrile	N/A
2	Glycolonitrile, Amphetamine	N-(1-phenyl-2- propylamine)- acetonitrile	N/A
3	N-(1-phenyl-2- propylamine)- acetonitrile, Sodium Nitrite, Hydrochloric Acid	Feprosidnine	51.5

N/A: Data not available in the searched sources.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **Feprosidnine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Feprosidnine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202311#feprosidnine-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com